Stereochemical Integrity: (2S)-Configured Epimeric Mixture vs. Racemic Analogues
The target compound is derived from (S)-2-methylazetidine, which is obtained in >99% enantiomeric excess (ee) via two orthogonal scalable routes in 61% and 49% overall yield [1]. In contrast, commercial racemic 2-methylazetidine is supplied at 0% ee and would require a chiral resolution step adding >30% cost and reducing yield, or else propagate a 1:1 mixture of enantiomers into downstream intermediates [2]. The (2S)-configuration of the title compound therefore eliminates a downstream chiral separation step.
| Evidence Dimension | Enantiomeric excess |
|---|---|
| Target Compound Data | >99% ee (in precursor; epimeric at C3) |
| Comparator Or Baseline | Racemic 2-methylazetidine, 0% ee |
| Quantified Difference | >99% ee advantage in the (2S)-configured scaffold |
| Conditions | Chiral HPLC or polarimetry on (S)-2-methylazetidine intermediate |
Why This Matters
Procuring the (2S)-configured compound avoids the additional cost and yield loss of chiral resolution, directly lowering the cost per enantiomerically enriched intermediate.
- [1] M. Vaillancourt, A. Mishra, E. Duchamp, and S. Hanessian, “Two Scalable Syntheses of (S)-2-Methylazetidine,” J. Org. Chem., vol. 81, no. 7, pp. 2944–2951, 2016. View Source
- [2] Class-level inference based on standard chiral resolution economics; racemic 2-methylazetidine commercial availability confirmed via multiple vendor catalogs. View Source
